molecular formula C9H6N2O B185872 5-hydroxy-1H-indole-3-carbonitrile CAS No. 197512-21-3

5-hydroxy-1H-indole-3-carbonitrile

Cat. No. B185872
M. Wt: 158.16 g/mol
InChI Key: CXKOJSYDMZPWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1H-indole-3-carbonitrile is a compound that has been used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . It has also been used for the enantioselective preparation of antifungal agents .


Molecular Structure Analysis

The molecular structure of 5-hydroxy-1H-indole-3-carbonitrile involves a indole ring with a hydroxy group at the 5th position and a carbonitrile group at the 3rd position . More detailed structural analysis would require specific studies or computational modeling .


Chemical Reactions Analysis

Indole derivatives, including 5-hydroxy-1H-indole-3-carbonitrile, can undergo various chemical reactions. They have been used in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine to afford a single product .


Physical And Chemical Properties Analysis

5-Hydroxy-1H-indole-3-carbonitrile is a solid compound with a molecular weight of 158.16 . It has the IUPAC name 5-hydroxy-1H-indole-3-carbonitrile and the InChI code 1S/C9H6N2O/c10-4-6-5-11-9-2-1-7 (12)3-8 (6)9/h1-3,5,11-12H .

Scientific Research Applications

  • Synthesis of Biologically Active Indoles

    • Field : Organic Chemistry, Medicinal Chemistry
    • Application : Indole-3-carbonitrile is used as a synthesis reagent for the preparation of biologically active indoles . These indoles have been found in many synthetic drug molecules and have shown a variety of biological activities .
    • Method : The specific methods of synthesis can vary widely, but often involve multicomponent reactions (MCRs), which are one-step convergent strategies wherein more than two starting materials combine through covalent bonds to afford a single product .
    • Results : The resulting indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Inhibitors of Glycogen Synthase Kinase 3 (GSK-3)

    • Field : Biochemistry, Medicinal Chemistry
    • Application : Indole-3-carbonitrile is used in the synthesis of inhibitors of glycogen synthase kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a key role in various cellular processes and diseases.
    • Method : The synthesis of these inhibitors typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .
    • Results : The resulting compounds can inhibit GSK-3, which has implications for diseases such as diabetes, Alzheimer’s disease, inflammation, and cancer .
  • Inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH) and HIV-1 Integrase

    • Field : Biochemistry, Medicinal Chemistry
    • Application : Indole-3-carbonitrile is used in the synthesis of indole fragments as inosine monophosphate dehydrogenase (IMPDH) inhibitors and HIV-1 integrase inhibitors . IMPDH plays a key role in the purine nucleotide biosynthetic pathway, and HIV-1 integrase is an essential enzyme in the life cycle of HIV.
    • Method : The synthesis of these inhibitors typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .
    • Results : The resulting compounds can inhibit IMPDH and HIV-1 integrase, which has implications for diseases such as cancer, viral infections, and autoimmune diseases .
  • Synthesis of Tryptophan Dioxygenase Inhibitors

    • Field : Biochemistry, Medicinal Chemistry
    • Application : Indole-3-carbonitrile is used in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
    • Method : The synthesis of these inhibitors typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .
    • Results : The resulting compounds can inhibit tryptophan dioxygenase, which has implications for cancer treatment .
  • Enantioselective Preparation of Antifungal Agents

    • Field : Biochemistry, Medicinal Chemistry
    • Application : Indole-3-carbonitrile is used in the enantioselective preparation of antifungal agents .
    • Method : The synthesis of these agents typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .
    • Results : The resulting compounds can inhibit fungal growth, which has implications for the treatment of fungal infections .
  • Synthesis of BACE-1 Inhibitors

    • Field : Biochemistry, Medicinal Chemistry
    • Application : Indole-3-carbonitrile is used in the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 . BACE-1 is an enzyme that plays a key role in the production of amyloid-beta peptides in Alzheimer’s disease.
    • Method : The synthesis of these inhibitors typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .
    • Results : The resulting compounds can inhibit BACE-1, which has implications for the treatment of Alzheimer’s disease .
  • Synthesis of Tryptophan Dioxygenase Inhibitors

    • Field : Biochemistry, Medicinal Chemistry
    • Application : Indole-3-carbonitrile is used in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
    • Method : The synthesis of these inhibitors typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .
    • Results : The resulting compounds can inhibit tryptophan dioxygenase, which has implications for cancer treatment .
  • Enantioselective Preparation of Antifungal Agents

    • Field : Biochemistry, Medicinal Chemistry
    • Application : Indole-3-carbonitrile is used in the enantioselective preparation of antifungal agents .
    • Method : The synthesis of these agents typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .
    • Results : The resulting compounds can inhibit fungal growth, which has implications for the treatment of fungal infections .
  • Synthesis of BACE-1 Inhibitors

    • Field : Biochemistry, Medicinal Chemistry
    • Application : Indole-3-carbonitrile is used in the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 . BACE-1 is an enzyme that plays a key role in the production of amyloid-beta peptides in Alzheimer’s disease.
    • Method : The synthesis of these inhibitors typically involves the reaction of indole-3-carbonitrile with other reagents under specific conditions .
    • Results : The resulting compounds can inhibit BACE-1, which has implications for the treatment of Alzheimer’s disease .
  • Multicomponent Reactions

    • Field : Organic Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives, including 5-hydroxy-1H-indole-3-carbonitrile, are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions .
    • Method : Multicomponent reactions (MCRs) offer access to complex molecules. This method decreases the deployment of solvents and energy essential for the purification of intermediates .
    • Results : The resulting compounds have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Future Directions

Indole derivatives, including 5-hydroxy-1H-indole-3-carbonitrile, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . Their role in the synthesis of active molecules and potential as precursors for various heterocyclic derivatives make them a promising area of research .

properties

IUPAC Name

5-hydroxy-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-4-6-5-11-9-2-1-7(12)3-8(6)9/h1-3,5,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKOJSYDMZPWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442658
Record name 3-Cyano-5-hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-1H-indole-3-carbonitrile

CAS RN

197512-21-3
Record name 3-Cyano-5-hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-1H-indole-3-carbonitrile
Reactant of Route 2
5-hydroxy-1H-indole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-hydroxy-1H-indole-3-carbonitrile
Reactant of Route 4
5-hydroxy-1H-indole-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-hydroxy-1H-indole-3-carbonitrile
Reactant of Route 6
5-hydroxy-1H-indole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.